molecular formula C6H13NO B1593996 6-Methylpiperidin-3-ol CAS No. 54751-93-8

6-Methylpiperidin-3-ol

Cat. No. B1593996
CAS RN: 54751-93-8
M. Wt: 115.17 g/mol
InChI Key: UAZCJMVDJHUBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylpiperidin-3-ol is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 . It is also known as 6-methylpiperidin-3-ol hydrochloride . It is typically stored at room temperature and appears as a powder .


Synthesis Analysis

Piperidine derivatives, including 6-Methylpiperidin-3-ol, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 6-Methylpiperidin-3-ol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is PVOAKSPCPLYSNC-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

6-Methylpiperidin-3-ol is a powder that is stored at room temperature . It has a molecular weight of 151.63446 .

Safety And Hazards

The safety information for 6-Methylpiperidin-3-ol includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidine derivatives, including 6-Methylpiperidin-3-ol, play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This area of research has the potential for high impact in the field .

properties

IUPAC Name

6-methylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZCJMVDJHUBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340811
Record name 6-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpiperidin-3-ol

CAS RN

54751-93-8
Record name 6-methylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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